molecular formula C11H14N2 B1609035 N-(Dimethylaminomethyl)-indole CAS No. 5379-79-3

N-(Dimethylaminomethyl)-indole

Cat. No. B1609035
CAS RN: 5379-79-3
M. Wt: 174.24 g/mol
InChI Key: YIMPWIJIKJBRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • N-(Dimethylaminomethyl)-indole is a chemical compound with the following structure: .

  • It contains an indole ring (a bicyclic aromatic system) with a dimethylaminomethyl group attached to one of its carbon atoms.





  • Synthesis Analysis



    • The synthesis of N-(Dimethylaminomethyl)-indole involves the reaction of an indole derivative with a dimethylamine source.

    • Specific synthetic methods and conditions can vary, but typical approaches include reductive amination or direct alkylation of indole with dimethylamine.





  • Molecular Structure Analysis



    • The molecular formula is C11H14N2 .

    • The indole ring provides aromaticity, while the dimethylaminomethyl group introduces basicity and solubility properties.





  • Chemical Reactions Analysis



    • N-(Dimethylaminomethyl)-indole can undergo various reactions typical of indole derivatives, including electrophilic substitution, oxidation, and reduction.





  • Physical And Chemical Properties Analysis



    • Melting Point : Varies depending on the specific compound.

    • Solubility : Soluble in polar solvents due to the dimethylaminomethyl group.

    • Stability : Stable under normal conditions.




  • Scientific Research Applications

    Synthesis and Functionalization

    N-(Dimethylaminomethyl)-indole is integral to the development of synthetic methodologies for indole derivatives, which are core structures in many biologically active compounds. The palladium-catalyzed reactions have become a cornerstone in the synthesis and functionalization of indoles, demonstrating the versatility of this class of compounds in organic synthesis. Palladium catalysis offers a broad range of functionalities, making it suitable for complex molecule applications, thereby modifying traditional organic synthesis approaches (S. Cacchi & G. Fabrizi, 2005).

    Electrochemical Oxidation in Alkaloid Synthesis

    Electrochemical oxidative dimerization methods have been developed for the synthesis of dimeric indole alkaloids, including N-N linked dimers. This approach provides a practical solution for synthesizing unexplored classes of natural products, offering new pathways into chemical spaces seldom explored before (Brandon R. Rosen et al., 2014).

    Fischer Indole Synthesis

    The Fischer indole synthesis is a classical method that remains relevant for synthesizing functionalized indoles under mild conditions. This methodology has been refined to accommodate sensitive functional groups and achieve regioselective outcomes, demonstrating the adaptability of indole chemistry to modern synthetic demands (S. Gore et al., 2012).

    Anticancer Properties and Chemical Biology

    Indole compounds, including derivatives of N-(Dimethylaminomethyl)-indole, have been investigated for their anticancer properties. These studies reveal that indoles can act on various cellular signaling pathways, exhibiting pleiotropic effects crucial for their observed biological activities and potential chemosensitization activities in cancer therapy (Aamir Ahmad et al., 2010).

    Copper-Catalyzed Reactions

    Copper-catalyzed methods have been developed for the N-arylation of indoles, including N-(Dimethylaminomethyl)-indole, showcasing the high yield production of N-arylindoles from various aryl iodides or bromides. This highlights the role of copper catalysis in expanding the utility of indoles in organic synthesis (Jon C. Antilla et al., 2002).

    Safety And Hazards



    • Refer to the safety data sheet for specific information: SDS.




  • Future Directions



    • Investigate potential applications in drug development, catalysis, or materials science.

    • Explore modifications to enhance specific properties (e.g., bioactivity, stability, or solubility).




    Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details. 🌟


    properties

    IUPAC Name

    1-indol-1-yl-N,N-dimethylmethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YIMPWIJIKJBRDM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CN1C=CC2=CC=CC=C21
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50402136
    Record name N-(Dimethylaminomethyl)-indole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50402136
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    174.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(Dimethylaminomethyl)-indole

    CAS RN

    5379-79-3
    Record name N-(Dimethylaminomethyl)-indole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50402136
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Formaldehyde (37% in water, 0.19 mL, 2.6 mmol) was added to cooled (ice/water bath) aqueous dimethylamine (40% in water, 0.32 mL, 2.6 mmol). The mixture was stirred for 10 min and then indole 31 (0.3 g, 2.6 mmol) was added. The suspension was stirred for 1 h in an ice/water bath and then 24 h at RT. Indole was not completely dissolved. Dichloromethane (10 mL) was added and the organic layer was separated. The solvent was evaporated and the residue was chromatographed on a Chromatotron with dichloromethane/hexanes, 5:2 mixture as eluent to remove non-polar impurities. This was followed by elution with dichloromethane/EtOAc, 5:1 to 1:1. Appropriate fractions were collected to give indole Mannich base 32 as an oil (0.25 g, 57%) which was pure by TLC.
    Quantity
    0.19 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0.32 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0.3 g
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    N-(Dimethylaminomethyl)-indole
    Reactant of Route 2
    N-(Dimethylaminomethyl)-indole
    Reactant of Route 3
    N-(Dimethylaminomethyl)-indole
    Reactant of Route 4
    Reactant of Route 4
    N-(Dimethylaminomethyl)-indole
    Reactant of Route 5
    N-(Dimethylaminomethyl)-indole
    Reactant of Route 6
    Reactant of Route 6
    N-(Dimethylaminomethyl)-indole

    Citations

    For This Compound
    39
    Citations
    B Purwono, N Kumar, DSC Black - Arkivoc, 2022 - arkat-usa.org
    Mannich reactions of 4, 6-dimethoxy-2, 3-disubstituted indoles with bis (aminol) ethers catalysed by trifluoroacetic anhydride give pyrroloquinazoline derivatives through reaction at C7 …
    Number of citations: 1 www.arkat-usa.org
    S Swaminathan, K Narasimhan - Chemische Berichte, 1966 - repository.ias.ac.in
    … Isogramin N (N-dimethylaminomethyl-indole) and three other related N-Mannich bases of the indole side were relatively few 3-dialkyl-and 1,3-bis-dialkylamino-methyl indoles by …
    Number of citations: 0 repository.ias.ac.in
    MA Hashem, Z Ferdoush - 2002 - nopr.niscpr.res.in
    A synthesis of an analogue of the rare aristotelia indole alkaloids has been reported. The monoterpene R(-)curvone 6 on nitromethylation gives the Michael addition product 6-…
    Number of citations: 2 nopr.niscpr.res.in
    L Xu, Y Su, X Yang, X Bai, Y Wang, C Zhuo, Z Meng - Phytomedicine, 2023 - Elsevier
    Background Gramine, also named 3-(N,N-dimethylaminomethyl) indole, is a indole alkaloid. It is mainly extracted from various natural raw plants. Despite being the simplest 3-…
    Number of citations: 1 www.sciencedirect.com
    MR Pullagurla, M Dukat, V Setola, B Roth… - Bioorganic & medicinal …, 2003 - Elsevier
    1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine (3; K i =2.3 nM) is a 5-HT 6 receptor antagonist; removal of the 5-methoxy group (ie, 6; K i =4.1 nM) has little impact on receptor …
    Number of citations: 37 www.sciencedirect.com
    B Leszczynski, LC Wright… - Entomologia …, 1989 - Wiley Online Library
    … A negative influence on cereal aphids was related also to the simple indole alkaloids such as 3-N,N-dimethylaminomethyl-indole (gramine), 5-methoxy-N,N-dimethyltryptamine, 5-…
    Number of citations: 132 onlinelibrary.wiley.com
    JT Li, SF Sun, MX Sun - Ultrasonics sonochemistry, 2011 - Elsevier
    Synthesis of Mannich bases related to gramine via Mannich reaction of secondary amine, formaldehyde and indole or N-methylindole can be carried out in 69–98% yields in acetic acid …
    Number of citations: 17 www.sciencedirect.com
    E Ishikawa, S Kanai, M Sue - Biochemistry and Biophysics Reports, 2023 - Elsevier
    Plants accumulate various secondary metabolites, and the biosynthetic reactions responsible for their scaffold construction are the key steps that characterize their structural categories. …
    Number of citations: 2 www.sciencedirect.com
    JM Berry, TD Bradshaw, I Fichtner, R Ren… - Journal of medicinal …, 2005 - ACS Publications
    A series of substituted 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones (indolylquinols) has been synthesized on the basis of the discovery of lead compound 1a and …
    Number of citations: 75 pubs.acs.org
    L Kukuljan, K Kranjc, F Perdih - Acta Chimica Slovenica, 2016 - search.ebscohost.com
    The synthesis and crystal structures of 1-(5-methyl-1H-indol-6-yl) ethan-1-one (7), C11H11NO, and 1-{3-[(dimethylamino) methyl]-5-methyl-1H-indol-6-yl} ethan-1-one (8), C14H18N2O, …
    Number of citations: 4 search.ebscohost.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.